molecular formula C26H38N4O B1683214 TR-100 CAS No. 1128165-86-5

TR-100

Cat. No.: B1683214
CAS No.: 1128165-86-5
M. Wt: 422.6 g/mol
InChI Key: XXRLIGWROLDOLS-ZBJSNUHESA-N
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Description

TR-100 is a complex organic compound with a unique structure that combines an indole moiety with a cyanoacrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TR-100 typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where cyanoacetic acid is esterified with an appropriate alcohol, followed by polymerization and subsequent depolymerization . The reaction conditions often involve the use of catalysts such as p-toluene sulphonic acid and reagents like hydroquinone and phosphorous pentoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in open literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

TR-100 can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

TR-100 has several scientific research applications:

Mechanism of Action

The mechanism of action of TR-100 involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TR-100 is unique due to its combined indole and cyanoacrylamide structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

1128165-86-5

Molecular Formula

C26H38N4O

Molecular Weight

422.6 g/mol

IUPAC Name

(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]-2-methylindol-3-yl]-N-octylprop-2-enamide

InChI

InChI=1S/C26H38N4O/c1-5-6-7-8-9-12-16-28-26(31)22(20-27)19-24-21(2)30(18-13-17-29(3)4)25-15-11-10-14-23(24)25/h10-11,14-15,19H,5-9,12-13,16-18H2,1-4H3,(H,28,31)/b22-19+

InChI Key

XXRLIGWROLDOLS-ZBJSNUHESA-N

SMILES

CCCCCCCCNC(=O)C(=CC1=C(N(C2=CC=CC=C21)CCCN(C)C)C)C#N

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=C(N(C2=CC=CC=C21)CCCN(C)C)C)/C#N

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=C(N(C2=CC=CC=C21)CCCN(C)C)C)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TR-100;  TR 100;  TR100

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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